molecular formula C10H12N4O2S B2572248 7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione CAS No. 926202-85-9

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2572248
CAS RN: 926202-85-9
M. Wt: 252.29
InChI Key: IBQJUZZOVDQMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMD 57033 and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Research by Selby and Smith (1989) explored the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives. Their study involved the condensation of 2-amino-4-hydroxy-2-mercaptopyrimidine hydrate with ethyl 4-bromocrotonate, resulting in a mixture of compounds, including 7-amino derivatives and other complex pyrimidines (Selby & Smith, 1989).

  • Gulevskaya et al. (1994) studied the regioselective amination of condensed pyrimidines. They found that 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to yield 7-amino derivatives, demonstrating a specific interaction pattern in pyrimidine chemistry (Gulevskaya et al., 1994).

Novel Reactions and Transformations

  • Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Their study included treatments with ethyl 2-mercaptoacetate and electrophilic substitution reactions, expanding the scope of pyrimidine derivatives (Hirota et al., 1990).

  • Hahn, Prijs, and Erlenmeyer (1956) synthesized several 7-mercapto-thiazolo[5,4-d]pyrimidines, starting from 4,6-dimercapto-5-amino-pyrimidines and formic acid. This process highlights the versatility in creating pyrimidine-based structures (Hahn, Prijs, & Erlenmeyer, 1956).

Computational and Experimental Studies

  • Mohan et al. (2020) conducted an experimental and computational study of pyrimidine-based bis-uracil derivatives. They assessed these compounds for applications in optical, nonlinear optical, and drug discovery, highlighting the multifaceted potential of pyrimidine derivatives (Mohan et al., 2020).

properties

IUPAC Name

7-ethyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-5-11-7-6(8(17)12-5)9(15)14(3)10(16)13(7)2/h4H2,1-3H3,(H,11,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQJUZZOVDQMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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